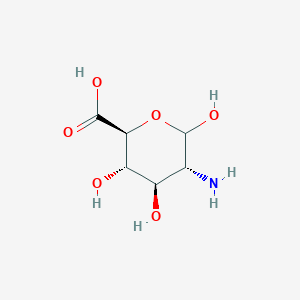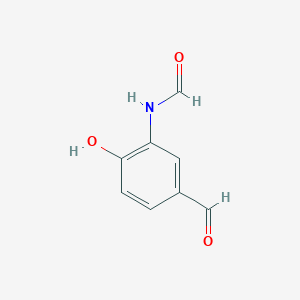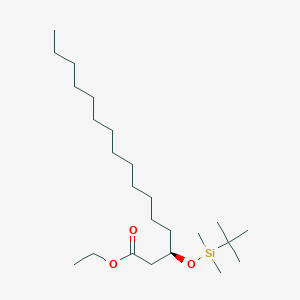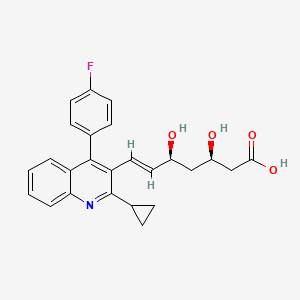![molecular formula C9H7F3N2O3 B1142984 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 175205-25-1](/img/structure/B1142984.png)
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features a hydroxyimino group and a trifluoromethoxy-substituted phenyl ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of an appropriate precursor with hydroxylamine. This step often requires acidic or basic conditions to facilitate the formation of the oxime.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents. This step may require the use of catalysts and specific solvents to achieve high yields.
Coupling Reactions: The final step involves coupling the hydroxyimino group with the trifluoromethoxy-substituted phenyl ring. This can be achieved through various coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
科学研究应用
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.
Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, while the trifluoromethoxy group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(hydroxyimino)-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(hydroxyimino)-N-[4-(fluoro)phenyl]acetamide: Contains a fluoro group instead of a trifluoromethoxy group.
2-(hydroxyimino)-N-[4-(chloro)phenyl]acetamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique properties such as increased stability, lipophilicity, and bioavailability compared to its analogs with different substituents. These properties make it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
175205-25-1 |
|---|---|
分子式 |
C9H7F3N2O3 |
分子量 |
248.16 g/mol |
IUPAC 名称 |
2-hydroxyimino-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)14-8(15)5-13-16/h1-5,16H,(H,14,15) |
InChI 键 |
FCMKVCIOAJDYFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/new.no-structure.jpg)



![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)



![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)

